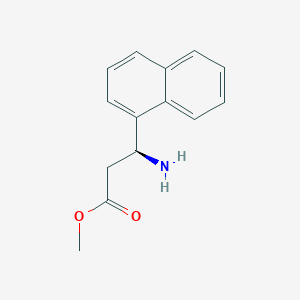
Methyl (s)-3-amino-3-(naphthalen-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (s)-3-amino-3-(naphthalen-1-yl)propanoate is a chemical compound with the molecular formula C14H15NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-amino-3-(naphthalen-1-yl)propanoate typically involves the reaction of naphthalene derivatives with amino acids or their esters. One common method involves the use of methyl 3-bromopropanoate and 1-naphthylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (s)-3-amino-3-(naphthalen-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Methyl (s)-3-amino-3-(naphthalen-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl (s)-3-amino-3-(naphthalen-1-yl)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various cellular processes. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites of enzymes or receptors and altering their conformation and function.
Comparison with Similar Compounds
Methyl (s)-3-amino-3-(naphthalen-1-yl)propanoate can be compared with other similar compounds, such as:
Methyl 3-amino-3-(phenyl)propanoate: This compound has a phenyl group instead of a naphthyl group, which can influence its reactivity and applications.
Ethyl (s)-3-amino-3-(naphthalen-1-yl)propanoate: The ethyl ester variant may have different solubility and reactivity properties compared to the methyl ester.
Naphthalen-1-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound contains a triazole ring and a phosphonate group, offering different chemical and biological properties.
Biological Activity
Methyl (S)-3-amino-3-(naphthalen-1-yl)propanoate, a chiral amino acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a naphthyl moiety, which contributes to its unique interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : C14H15NO2
- Molecular Weight : 229.27 g/mol
- Chirality : The compound possesses a chiral center, making it optically active.
The structural characteristics of this compound allow it to participate in various biochemical interactions, influencing its biological activity.
Biological Activity Overview
- Antioxidant Properties :
-
Anticancer Activity :
- This compound and its analogs have been tested against various cancer cell lines. Studies have shown that these compounds can induce cytotoxic effects, particularly against glioblastoma and breast cancer cells . The mechanism may involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
-
Enzyme Interactions :
- The compound may interact with specific enzymes and receptors, modulating their activity. For example, it has been suggested that similar compounds can inhibit excitatory amino acid transporters (EAATs), which are crucial in neurotransmission and neuroprotection . This interaction could have implications for neurological disorders.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antioxidant Activity :
- Anticancer Mechanisms :
- Enzyme Interaction Studies :
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C14H15NO2/c1-17-14(16)9-13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13H,9,15H2,1H3/t13-/m0/s1 |
InChI Key |
SWRJDUCBRJSBRL-ZDUSSCGKSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=CC2=CC=CC=C21)N |
Canonical SMILES |
COC(=O)CC(C1=CC=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















